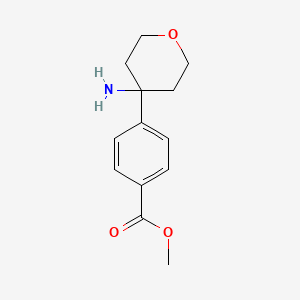
Methyl 4-(4-aminotetrahydro-2H-pyran-4-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(4-aminotetrahydro-2H-pyran-4-yl)benzoate is a chemical compound with the molecular formula C13H17NO3 It is characterized by the presence of a benzoate group attached to a tetrahydropyran ring, which is further substituted with an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-aminotetrahydro-2H-pyran-4-yl)benzoate typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using reagents such as ammonia or amines.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(4-aminotetrahydro-2H-pyran-4-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 4-(4-aminotetrahydro-2H-pyran-4-yl)benzoate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biochemical pathways and as a probe for enzyme activity.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-(4-aminotetrahydro-2H-pyran-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The benzoate group may interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride: Similar in structure but with a carboxylate group instead of a benzoate group.
(4-Aminotetrahydro-2H-pyran-4-yl)acetic acid: Contains an acetic acid group instead of a benzoate group.
4-Aminotetrahydropyran: Lacks the benzoate group, making it a simpler analog.
Uniqueness
Methyl 4-(4-aminotetrahydro-2H-pyran-4-yl)benzoate is unique due to the combination of the tetrahydropyran ring and the benzoate group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it valuable in various research applications.
Propiedades
Fórmula molecular |
C13H17NO3 |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
methyl 4-(4-aminooxan-4-yl)benzoate |
InChI |
InChI=1S/C13H17NO3/c1-16-12(15)10-2-4-11(5-3-10)13(14)6-8-17-9-7-13/h2-5H,6-9,14H2,1H3 |
Clave InChI |
KLASSJJBZIGBPF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C2(CCOCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium 2-[1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B13511247.png)
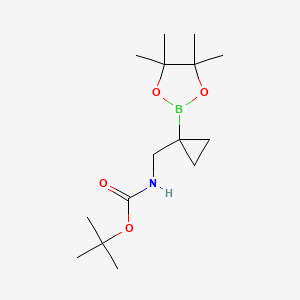
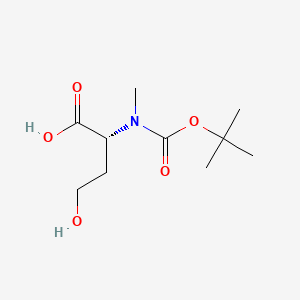

![(1R,6S)-2,5-diazabicyclo[4.2.0]octane](/img/structure/B13511271.png)
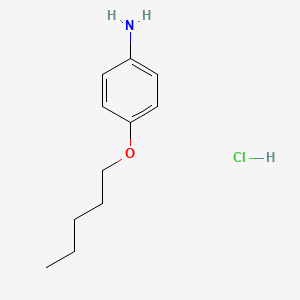
![1-(1-(4-Chloro-5-cyclopropylpyrimidin-2-yl)-1H-benzo[d]imidazol-2-yl)ethan-1-amine hydrochloride](/img/structure/B13511280.png)

![1-[5-(Propan-2-yl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13511285.png)
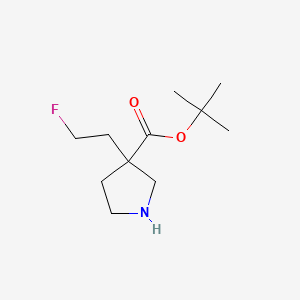
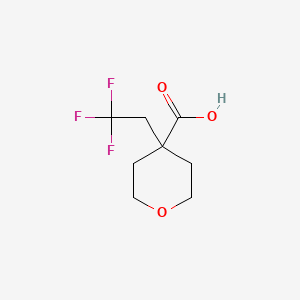
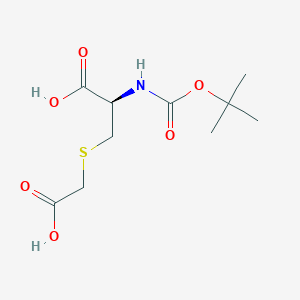
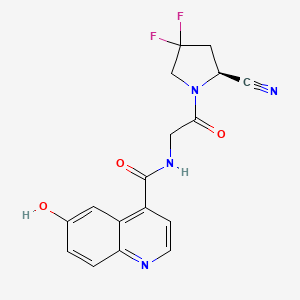
![2-[(3-Bromopyridin-2-yl)oxy]ethan-1-aminedihydrochloride](/img/structure/B13511334.png)
